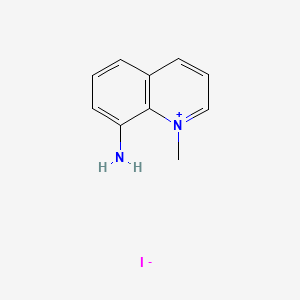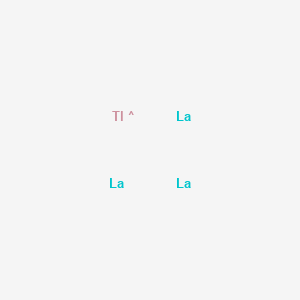
Tricyclo(4.1.1.07,8)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.1.1.07,8)octane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is notable for its strained ring system, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)octane typically involves multiple steps, starting from simpler cycloalkane precursors. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo(4.1.1.07,8)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of less strained cycloalkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Chlorine or bromine gas, UV light, radical initiators like benzoyl peroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Less strained cycloalkanes.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.1.1.07,8)octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological macromolecules, providing insights into the behavior of strained ring systems in biological contexts.
Medicine: Explored for its potential as a scaffold in drug design, particularly for developing compounds with unique three-dimensional structures.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its unique structure imparts desirable properties such as rigidity and thermal stability.
Wirkmechanismus
The mechanism of action of Tricyclo(4.1.1.07,8)octane involves its interaction with various molecular targets and pathways. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions are often studied using computational chemistry and spectroscopy to understand the compound’s behavior at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A smaller cycloalkane with significant ring strain, used as a model for studying ring-opening reactions.
Cyclobutane: Another strained cycloalkane, less strained than cyclopropane but still reactive.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic compound with a similar level of ring strain, often used in studies of stereochemistry and reactivity.
Uniqueness: Tricyclo(4.1.1.07,8)octane is unique due to its three-ring structure, which imparts a higher degree of ring strain compared to simpler cycloalkanes. This strain influences its reactivity and makes it a valuable compound for studying the effects of ring strain on chemical and physical properties.
Eigenschaften
CAS-Nummer |
36328-29-7 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
tricyclo[5.1.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-2-4-6-7-5(3-1)8(6)7/h5-8H,1-4H2 |
InChI-Schlüssel |
MNAZMNQDNRWXGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C3C2C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
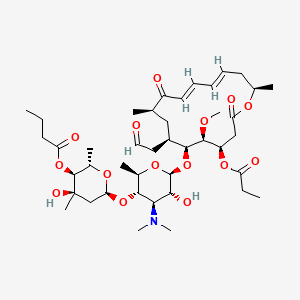
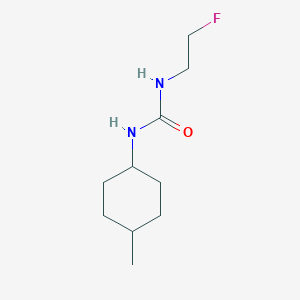
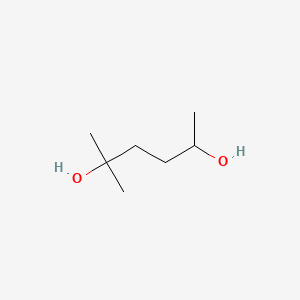
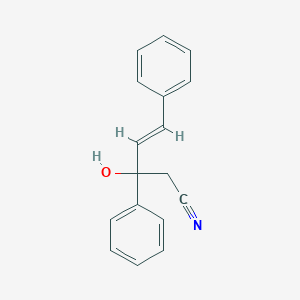
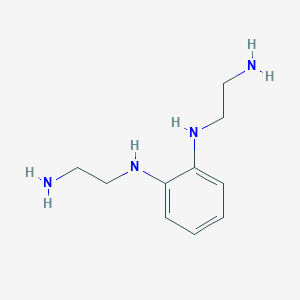
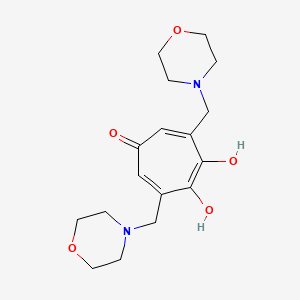
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)


